molecular formula C10H8F3NO B1400385 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1365759-12-1

7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1400385
M. Wt: 215.17 g/mol
InChI Key: PWZSJDNHPNHZMD-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are prevalent in many important drugs and agrochemicals, and their introduction can significantly improve molecular properties such as lipophilicity, metabolic stability, and bioavailability .


Synthesis Analysis

The synthesis of trifluoromethyl group-containing N-heteroaromatics, such as “7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one”, can be achieved through the highly regioselective addition of a trifluoromethyl nucleophile to pyridine, quinoline, isoquinoline, and two or three heteroatom-containing N-heteroaromatic N-oxides activated by trifluoromethyldifluoroborane . This method proceeds under mild conditions in gram scale with high functional group tolerance .


Chemical Reactions Analysis

The trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups . Despite recent advances in C-H trifluoromethylation of N-heteroaromatic compounds, regioselective C-H trifluoromethylation of six-membered heteroaromatic compounds has yet to be achieved .

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis Approaches : 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using a one-pot reaction involving a silver-catalyzed intramolecular aminofluorination of alkyne. This efficient method enables the synthesis of various fluorinated isoquinolines (Liu, Wu, Chen, & Liu, 2013).
  • Crystal Structure and Antitumor Activity : The crystal structure of certain derivatives has been determined, revealing their potential for moderate antitumor activities in vitro. These structures offer insights into the relationship between molecular configuration and biological activity (Zhu et al., 2011).

Catalysis and Reaction Development

  • Palladium-Catalyzed Synthesis : Innovative methods for the stereoselective synthesis of related compounds through tandem Heck-Suzuki coupling have been developed, offering new pathways for creating isoquinoline derivatives (Mondal et al., 2018).
  • Investigation of Synthesis Paths : Research has explored various paths for synthesizing 3-trifluoromethyl derivatives, contributing to the development of novel synthetic strategies for these compounds (Glushkov et al., 2000).

Pharmaceutical Applications

  • Cytotoxicity and Docking Simulation : Novel classes of dihydroisoquinolines have been synthesized and evaluated for cytotoxicity, showing potential as antitumor agents. Docking simulations aid in understanding their interactions with biological targets (Saleh et al., 2020).
  • Anticonvulsant Agents : Certain derivatives have been evaluated for anticonvulsant activity, with some showing significant effects in tests, indicating potential therapeutic applications in epilepsy treatment (Zhang et al., 2016).

Novel Methodologies and Synthesis

  • New Synthetic Methodologies : Innovative approaches for constructing the dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, have been reported, expanding the repertoire of synthetic strategies (Mujde et al., 2011).
  • Cascade Carbonylative Synthesis : A palladium-catalyzed cascade radical cyclization and carbonylation method has been developed, enabling the incorporation of both perfluoroalkyl and carbonyl units into dihydroquinolin-2(1H)-one skeletons (Wang et al., 2022).

Toxicological and Photophysical Studies

  • Toxicological Evaluation : Derivatives have been evaluated for toxicological activity against various pests, providing insights into their potential use in agricultural applications (Bakhite et al., 2022).
  • Photophysical and Electrochemical Studies : Investigations into the optical and electrochemical properties of certain derivatives have been conducted, revealing their potential applications in material science and photonic devices (Kamble et al., 2017).

Future Directions

The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged . This strategy provides a new protocol for photocatalytic radical reactions .

properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZSJDNHPNHZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735797
Record name 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1365759-12-1
Record name 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, [2-(4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester (I-4-c: 700 mg, 2.68 mmol) in POCl3 (5 mL) was reacted with P2O5 (756 mg, 5.36 mmol). The resulting mixture was stirred at 105° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (10% ethylacetate in hexane) afforded 120 mg of the product (20.83% yield).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
756 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
20.83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Q He, N Chatani - The Journal of Organic Chemistry, 2018 - ACS Publications
The alkylation of C–H bonds with N-vinylphthalimide by a rhodium-catalyzed reaction of aromatic amides containing an 8-aminoquinoline moiety as the directing group is reported. N-…
Number of citations: 32 pubs.acs.org
GL Grunewald, MR Seim, J Lu, M Makboul… - Journal of medicinal …, 2006 - ACS Publications
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), but are not selective due to significant affinity for …
Number of citations: 48 pubs.acs.org
GL Grunewald, TM Caldwell, Q Li… - Journal of medicinal …, 1999 - ACS Publications
A series of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-fluoromethyl-THIQs) was proposed, and their phenylethanolamine N-methyltransferase (PNMT) and α 2 -adrenoceptor …
Number of citations: 57 pubs.acs.org
MR Seim - 2007 - search.proquest.com
Inhibitors of phenylethanolamine N-methyltransferase (PNMT; EC 2.1. 1.28) are potential pharmacological tools for the study of the functions of epinephrine in the central nervous system…
Number of citations: 0 search.proquest.com
F Bai, N Wang, Y Bai, X Ma, C Gu, B Dai… - The Journal of Organic …, 2023 - ACS Publications
This report describes a mild electrochemical α-oxygenation of a wide range of linear and cyclic benzamides mediated by N-hydroxyphthalimide (NHPI) in an undivided cell using O 2 as …
Number of citations: 1 pubs.acs.org

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